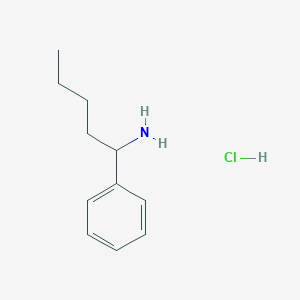

1-Phenylpentan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Phenylpentan-1-amine hydrochloride is a chemical compound with the molecular formula C11H18ClN. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenyl group attached to a pentan-1-amine backbone, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpentan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reductive amination of 1-phenylpentan-1-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the hydrochloride salt being formed by subsequent treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The hydrochloride salt is then crystallized and purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpentan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.

Major Products Formed:

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-Phenylpentan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including its effects on neurotransmitter systems.

Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Mechanism of Action

The mechanism of action of 1-Phenylpentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems by acting as a ligand for certain receptors or enzymes. This interaction can lead to changes in neurotransmitter levels, influencing various physiological processes .

Comparison with Similar Compounds

- 1-Phenylbutan-1-amine hydrochloride

- 1-Phenylhexan-1-amine hydrochloride

- 1-Phenylpropan-1-amine hydrochloride

Comparison: 1-Phenylpentan-1-amine hydrochloride is unique due to its specific chain length and the presence of the phenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Biological Activity

1-Phenylpentan-1-amine hydrochloride, also known as (1S)-1-phenylpentan-1-amine hydrochloride, is a chiral compound with significant biological activity, particularly in the context of central nervous system (CNS) stimulation. Its structural properties suggest potential interactions with neurotransmitter systems, making it a candidate for research into mood enhancement and cognitive function. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique chiral configuration, which influences its biological activity and pharmacological profile. The presence of a phenyl group attached to a pentane chain allows for diverse interactions within biological systems.

Structural Formula

This compound acts primarily as a stimulant through its interaction with various neurotransmitter systems, particularly those involving dopamine and norepinephrine. The compound may function as a ligand for specific receptors or enzymes, modulating their activity and influencing biochemical pathways associated with mood and cognitive functions.

CNS Stimulation

Research indicates that this compound exhibits dose-dependent effects on the CNS. Low doses may enhance mood and cognitive function, while higher doses could lead to adverse effects. This duality underscores the importance of dosage in therapeutic applications.

Table 1: Summary of Biological Effects

| Dose Range (mg/kg) | Effect | Observations |

|---|---|---|

| 0.5 - 5 | Stimulatory | Increased alertness, improved mood |

| 5 - 15 | Moderate stimulation | Potential anxiety or restlessness |

| >15 | Adverse effects | Risk of agitation or psychosis |

Study on Mood Enhancement

A study conducted on animal models demonstrated that administration of this compound at low doses resulted in significant improvements in mood-related behaviors. The researchers noted increased locomotor activity and elevated levels of neurotransmitters associated with pleasure and reward pathways.

Neurotransmitter Interaction Study

Another investigation focused on the compound's interaction with dopamine and norepinephrine transporters. Results indicated that this compound selectively inhibited the reuptake of these neurotransmitters, leading to increased synaptic availability and enhanced signaling in the CNS.

Applications in Pharmaceutical Research

The compound has notable applications in pharmaceutical research as a lead compound for developing new drugs targeting neurological disorders. Its properties make it suitable for further investigation into treatments for conditions such as depression and ADHD.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 3,4-Methylenedioxy-N-methylamphetamine | Phenethylamine | Potent psychoactive effects |

| N,N-Dimethylphenethylamine | Tertiary Amine | Studied for mood disorders |

| This compound | Aromatic Amine | Unique chiral configuration |

Properties

IUPAC Name |

1-phenylpentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-2-3-9-11(12)10-7-5-4-6-8-10;/h4-8,11H,2-3,9,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNNSARPWZWWBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.